3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide
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Overview
Description
3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide is a complex organic compound that features a unique combination of adamantane, piperazine, sulfonyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Adamantane-Piperazine Intermediate: Adamantane is reacted with piperazine under specific conditions to form the adamantane-piperazine intermediate.
Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with 3-Nitrophenylbenzamide: The sulfonylated intermediate is coupled with 3-nitrophenylbenzamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic uses, particularly in the treatment of neurological disorders due to its interaction with dopamine and serotonin receptors.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, which can modulate neurotransmitter activity and potentially provide therapeutic effects in conditions like schizophrenia or depression.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and is used as an antipsychotic drug.
5-(Adamantan-1-yl)-3-[(4-benzyl-piperazin-1-yl)meth-yl]-1,3,4-oxadiazole-2(3H)-thione: This compound has similar structural features and is studied for its biological activities.
Uniqueness
3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide is unique due to its combination of adamantane, piperazine, sulfonyl, and benzamide groups, which confer specific biological activities and potential therapeutic uses that are distinct from other similar compounds.
Properties
Molecular Formula |
C27H32N4O5S |
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Molecular Weight |
524.6 g/mol |
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C27H32N4O5S/c32-26(28-23-4-2-5-24(15-23)31(33)34)22-3-1-6-25(14-22)37(35,36)30-9-7-29(8-10-30)27-16-19-11-20(17-27)13-21(12-19)18-27/h1-6,14-15,19-21H,7-13,16-18H2,(H,28,32) |
InChI Key |
QUJSPACNMFCDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC(=C5)C(=O)NC6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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